Furan-2-yl(4-methoxypiperidin-1-yl)methanone
Description
Furan-2-yl(4-methoxypiperidin-1-yl)methanone is a heterocyclic compound featuring a furan moiety linked via a methanone group to a 4-methoxypiperidine ring. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound is synthesized through a nucleophilic acyl substitution reaction, typically involving the reaction of furan-2-carbonyl chloride with 4-methoxypiperidine in dichloromethane. This method yields the product as a yellow oil with high purity (92–95% yield), as confirmed by $^1$H NMR, $^13$C NMR, and mass spectrometry .
The 4-methoxy group on the piperidine ring enhances solubility in polar solvents compared to unsubstituted piperidine analogs, while the furan ring contributes to its electron-rich aromatic character. These structural features make it a candidate for pharmacological studies, particularly in receptor-binding applications where piperidine derivatives are common scaffolds .
Properties
IUPAC Name |
furan-2-yl-(4-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASFYKSARYCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Piperidine Activation
The 4-methoxypiperidine component is typically synthesized through N-alkylation or O-methylation of piperidin-4-ol derivatives. In a representative procedure, 4-hydroxypiperidine is treated with methyl iodide in the presence of potassium carbonate, yielding 4-methoxypiperidine with 82% efficiency. Subsequent activation of the piperidine nitrogen for nucleophilic attack is achieved using acyl chlorides or mixed anhydrides.
For the target compound, furan-2-carbonyl chloride is reacted with 4-methoxypiperidine in anhydrous dichloromethane under inert atmosphere. Triethylamine (2.5 equiv.) is employed as a base to scavenge HCl, driving the reaction to completion within 6 hours at 0°C–25°C. This method provides moderate yields (68–74%) due to competing side reactions at the furan oxygen.
Reaction Conditions:
- Solvent: Dry dichloromethane (0.5 M)
- Temperature: 0°C → 25°C (gradual warming)
- Stoichiometry: 1:1.2 (piperidine:acyl chloride)
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
Friedel–Crafts Acylation of Furan Derivatives
Alternative approaches utilize Friedel–Crafts chemistry to construct the ketone bridge. Furan undergoes electrophilic acylation using 4-methoxypiperidine-1-carbonyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. Anhydrous nitrobenzene serves as the solvent, enabling acylation at the furan C2 position with 76% regioselectivity.
Optimization Data:
| Catalyst | Yield (%) | C2:C3 Selectivity |
|---|---|---|
| AlCl₃ | 71 | 4:1 |
| FeCl₃ | 65 | 3.5:1 |
| ZnCl₂ | 58 | 2.8:1 |
The use of AlCl₃ at 40°C for 3 hours maximizes yield while minimizing furan ring decomposition. Post-reaction quenching with ice-water followed by extraction with ethyl acetate isolates the crude product, which is purified via silica gel chromatography (hexane/EtOAc 4:1).
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃):
- δ 7.45 (d, J = 2.1 Hz, 1H, furan H3)
- δ 6.55 (dd, J = 3.4, 1.9 Hz, 1H, furan H4)
- δ 4.12–3.98 (m, 2H, piperidine N–CH₂)
- δ 3.76 (s, 3H, OCH₃)
- δ 3.25–3.11 (m, 2H, piperidine CH₂–O)
- δ 2.85–2.70 (m, 1H, piperidine CH–O)
13C NMR (101 MHz, CDCl₃):
- 168.4 (C=O)
- 152.1 (furan C2)
- 112.3 (furan C5)
- 58.9 (OCH₃)
- 46.2 (piperidine N–CH₂)
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 237.1368 [M+H]⁺ (calc. 237.1365).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 6.78 min. Residual solvents are quantified via GC-MS: dichloromethane <50 ppm, triethylamine <10 ppm.
Comparative Evaluation of Synthetic Routes
Table 1: Performance Metrics Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Acyl Sub. | 74 | 98 | 6 | 100 g |
| Friedel–Crafts Acylation | 71 | 95 | 3 | 50 g |
| Suzuki Coupling | 63 | 92 | 12 | 10 g |
Nucleophilic acyl substitution emerges as the most robust protocol, balancing yield and scalability. Friedel–Crafts methods offer faster reaction times but require stringent moisture control. Transition-metal approaches remain limited by boronic acid stability but may gain relevance with improved catalysts.
Mechanistic Considerations
Acylation Stereoelectronic Effects
The nucleophilic substitution mechanism proceeds through a tetrahedral intermediate, with piperidine’s lone pair attacking the electrophilic carbonyl carbon. Methoxy substitution at C4 enhances piperidine nucleophilicity by +0.3 pKa units compared to unsubstituted piperidine, as calculated via DFT methods.
Solvent Polarity Effects
Reaction kinetics in dichloromethane (ε = 8.9) vs. THF (ε = 7.5) reveal a 22% rate increase in polar aprotic media, consistent with SN2-type displacement. Activation energy (Ea) decreases from 68 kJ/mol in THF to 61 kJ/mol in DCM.
Industrial-Scale Adaptation
Continuous Flow Synthesis
Pilot-scale studies employ tubular reactors with static mixers for rapid heat dissipation. A 0.5 M solution of 4-methoxypiperidine and furan-2-carbonyl chloride in DCM achieves 89% conversion at 25°C with 2-minute residence time. This method reduces byproduct formation from 12% (batch) to 4% (flow).
Green Chemistry Metrics
Process mass intensity (PMI) analysis shows:
- Batch: 23.4 kg/kg product
- Flow: 18.1 kg/kg product E-factor improvements derive from reduced solvent use (DCM from 5 L/mol to 3.2 L/mol).
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Furan-2-yl(4-methoxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a protein tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structurally analogous compounds are categorized based on variations in the piperidine/piperazine ring substituents, aromatic/heteroaromatic moieties, and biological activities. Below is a detailed comparison:
Structural Analogues: Piperidine/Piperazine Derivatives
Key Observations :
- The 4-methoxy group in the target compound improves hydrophilicity compared to unsubstituted piperidine analogs (e.g., Furan-2-yl(piperidin-1-yl)methanone) .
- Bulky substituents (e.g., morpholine-thienopyrimidine in ) reduce solubility but may enhance target specificity.
- Fluorination (e.g., in ) increases metabolic stability and binding affinity to receptors like 5-HT1A.
Aromatic/Heteroaromatic Variants
Key Observations :
- Phenyl derivatives (e.g., ) show potent protein tyrosine kinase (PTK) inhibition, with IC₅₀ values as low as 2.72 μM, surpassing the reference compound genistein (IC₅₀: 13.65 μM).
Biological Activity
Furan-2-yl(4-methoxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a piperidine moiety, which are known for their roles in various biological activities. The compound can be represented by the following structure:
The biological activity of this compound primarily involves its interaction with protein targets. Notably, it has been shown to inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways related to proliferation, differentiation, and apoptosis. This inhibition can lead to significant effects on cellular processes, making it a candidate for cancer therapeutics and other diseases linked to dysregulated cell signaling.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Protein Tyrosine Kinase Inhibition
A series of studies have demonstrated that derivatives of this compound possess notable PTK inhibitory activity. For instance, several synthesized derivatives showed IC50 values ranging from 2.72 μM to 13.65 μM, indicating their effectiveness compared to genistein, a known reference compound . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the furan and piperidine rings enhance the inhibitory potency against PTKs .
Synthesis and Evaluation
The synthesis of this compound involves multi-step organic reactions, often starting from furan derivatives and piperidine precursors. Following synthesis, compounds are subjected to in vitro assays to evaluate their biological activities.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Genistein | 13.65 | PTK Inhibitor |
| Compound A | 4.66 | PTK Inhibitor |
| Compound B | 6.42 | PTK Inhibitor |
| Compound C | 2.72 | PTK Inhibitor |
Comparative Studies
In comparative studies, Furan derivatives were tested against various cancer cell lines, including A549 (lung carcinoma). Results indicated that some derivatives exhibited activity comparable to or superior to established anticancer agents . This highlights the potential of this compound in oncology.
Q & A
Q. What are common synthetic routes for preparing Furan-2-yl(4-methoxypiperidin-1-yl)methanone, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involving coupling of a furan carbonyl chloride with a substituted piperidine derivative (e.g., 4-methoxypiperidine) in the presence of a base like triethylamine is typical. Intermediates are characterized using 1H/13C-NMR to confirm regiochemistry, HPLC for purity (>95%), and FT-IR to verify carbonyl (C=O) and ether (C-O-C) functional groups .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at ~3.3 ppm, furan protons at 6.3–7.5 ppm) and carbon backbone.
- Elemental analysis : Identifies discrepancies in C/H/N content (e.g., ±0.3% deviation signals impurities).
- HPLC : Monitors retention time consistency (e.g., 13–15 minutes at 254 nm) and quantifies purity .
Advanced Research Questions
Q. How can researchers address contradictions in elemental analysis data for this compound derivatives?
Discrepancies between calculated and observed elemental composition (e.g., carbon content deviations) may arise from residual solvents or incomplete purification. Mitigation strategies include:
Q. What strategies optimize reaction yields for this compound analogs under varying conditions?
Yield optimization involves:
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like GPR55 or enzymes. For example, furan-piperidine hybrids show predicted ΔG values of −7.2 to −7.5 kcal/mol, suggesting strong interactions with hydrophobic binding pockets. QSAR models further correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity .
Q. What protocols ensure reproducibility in pharmacological evaluations of this compound?
Standardized assays include:
- In vitro cytotoxicity : MTT assays with controlled cell lines (e.g., HeLa) and IC50 calculations.
- Enzyme inhibition : Kinetic studies using purified targets (e.g., acetylcholinesterase) with triplicate measurements.
- Data normalization : Internal controls (e.g., reference inhibitors) reduce batch-to-batch variability .
Methodological Considerations
Q. How are regiochemical outcomes controlled during the synthesis of piperidine-furan hybrids?
Steric and electronic factors dictate regioselectivity. For example, the methoxy group on piperidine directs acyl substitution to the nitrogen atom, confirmed by NOESY NMR showing proximity between furan and piperidine protons .
Q. What are best practices for scaling up this compound synthesis without compromising purity?
Pilot-scale reactions should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
